Ethyl-1-13C-benzene

Catalog No.
S1923524
CAS No.
287399-32-0
M.F
C8H10
M. Wt
107.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl-1-13C-benzene

CAS Number

287399-32-0

Product Name

Ethyl-1-13C-benzene

IUPAC Name

(113C)ethylbenzene

Molecular Formula

C8H10

Molecular Weight

107.16 g/mol

InChI

InChI=1S/C8H10/c1-2-8-6-4-3-5-7-8/h3-7H,2H2,1H3/i2+1

InChI Key

YNQLUTRBYVCPMQ-VQEHIDDOSA-N

SMILES

CCC1=CC=CC=C1

Canonical SMILES

CCC1=CC=CC=C1

Isomeric SMILES

C[13CH2]C1=CC=CC=C1

Tracing Reaction Mechanisms

[1] Application of ¹³C labeling in reaction mechanisms can be found in various organic chemistry textbooks.[2] NMR spectroscopy techniques for ¹³C detection

Investigating Catalysis

[3] The use of ¹³C-labeled molecules in catalyst research is described in various scientific articles. You can find examples through a scholar search engine like .

Ethyl-1-13C-benzene is a labeled compound where the ethyl group is attached to the benzene ring, and the carbon atom in the ethyl group is isotopically enriched with carbon-13. Its molecular formula is C8H10C_8H_{10} with a molecular weight of approximately 107.16 g/mol. This compound is primarily utilized in scientific research, particularly in studies involving metabolic pathways and

Ethyl-1-13C-benzene is a flammable liquid. It's important to follow standard safety protocols for handling organic solvents when working with this compound. These include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood.
  • Avoiding contact with skin and eyes.
  • Working in a well-ventilated area.
, similar to its non-labeled counterpart, ethylbenzene. Key reactions include:

  • Electrophilic Aromatic Substitution: Ethyl-1-13C-benzene can undergo electrophilic substitution reactions, where electrophiles react with the aromatic ring. For instance, in the presence of a catalyst like aluminum chloride, it can react with halogens or nitro groups.
  • Friedel-Crafts Alkylation: This reaction involves the addition of an alkyl group to the aromatic ring using a Friedel-Crafts catalyst. Ethylene can react with benzene under specific conditions to form ethylbenzene and generate ethyl-1-13C-benzene when using carbon-13 labeled ethylene .

Ethyl-1-13C-benzene can be synthesized through several methods:

  • Ethylation of Benzene: The most common method involves reacting benzene with ethylene in the presence of a Friedel-Crafts catalyst like aluminum chloride at elevated temperatures. Using carbon-13 labeled ethylene will yield ethyl-1-13C-benzene .
  • Boron Trifluoride Catalysis: Another method includes using boron trifluoride as a catalyst for the ethylation process, which can produce both ethyl-1-13C-benzene and ethyl-2-13C-benzene in equal amounts .

Ethyl-1-13C-benzene is widely used in various fields:

  • Metabolic Studies: Its isotopic labeling makes it invaluable for tracing metabolic pathways in biochemical research.
  • NMR Spectroscopy: The presence of carbon-13 allows for enhanced nuclear magnetic resonance studies, aiding in structural elucidation and dynamics of organic compounds.
  • Environmental Monitoring: It can be used as a tracer in environmental studies to understand the behavior of hydrocarbons in different ecosystems.

Interaction studies involving ethyl-1-13C-benzene focus on its reactivity with various electrophiles and nucleophiles. Research indicates that it behaves similarly to non-labeled compounds, allowing scientists to investigate reaction mechanisms and kinetics effectively. The isotopic label helps trace specific pathways and interactions within complex mixtures.

Several compounds share structural similarities with ethyl-1-13C-benzene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
EthylbenzeneC8H10Commonly used as an industrial solvent; potential health risks noted.
PropylbenzeneC9H12Has a propyl group instead of an ethyl group; used as a precursor for other chemicals.
ButylbenzeneC10H14Contains a butyl group; used in organic synthesis and polymer production.
TolueneC7H8A methyl-substituted derivative of benzene; widely used as an industrial solvent.

Uniqueness: Ethyl-1-13C-benzene's uniqueness lies in its isotopic labeling, which provides valuable insights into reaction mechanisms and metabolic pathways that are not available from its non-labeled counterparts.

XLogP3

3.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

(1-~13~C)Ethylbenzene

Dates

Modify: 2024-04-14

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